1,5-Dimethyltetralin

Description

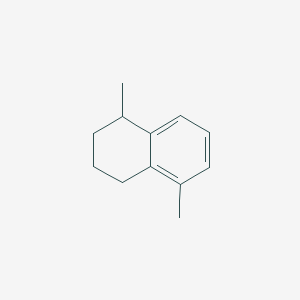

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADLDGHUBLVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871324 | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21564-91-0 | |

| Record name | 1,5-Dimethyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Dimethyltetralin synthesis from o-xylene and butadiene

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyltetralin from o-Xylene and Butadiene

This guide provides a comprehensive technical overview for the synthesis of this compound, a significant intermediate in the production of advanced materials. Addressed to researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations for successful synthesis, purification, and characterization.

Strategic Importance of this compound

This compound (1,5-DMT), also known as 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene, is a crucial precursor molecule.[1][2] Its primary value lies in its role as a key intermediate for producing 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a monomer essential for the manufacture of high-performance polyethylene naphthalate (PEN) polyesters.[3] PEN exhibits superior thermal stability, strength, and barrier properties compared to conventional polyesters, making it invaluable in applications such as advanced fibers, films, and containers. The regioselective synthesis of specific dimethyltetralin isomers like 1,5-DMT is therefore of paramount industrial and academic interest.[4]

Unraveling the Synthesis Pathway: Beyond a Simple Cycloaddition

The synthesis of this compound from o-xylene and butadiene is often misconceptualized as a direct Diels-Alder reaction. While the overall transformation involves the formation of a six-membered ring, the established mechanism is a more nuanced, two-step process. A direct [4+2] cycloaddition between butadiene (the diene) and one of the double bonds of the o-xylene aromatic ring (the dienophile) is energetically unfavorable due to the high stability of the aromatic system.

The industrially relevant and scientifically validated pathway involves:

-

Alkylation/Alkenylation: The initial reaction between o-xylene and butadiene to form a linear alkenylbenzene intermediate, specifically 5-(o-tolyl)-pentene isomers.

-

Intramolecular Cyclization: The subsequent acid-catalyzed cyclization of the alkenylbenzene intermediate to yield a mixture of dimethyltetralin isomers, including the desired this compound.[5][6]

This multi-step approach provides a reliable and scalable route to the target molecule.

Mechanistic Workflow Diagram

The following diagram illustrates the sequential nature of the synthesis, highlighting the key intermediate and reaction types.

Caption: Figure 1. Two-step synthesis pathway from o-xylene to this compound.

Experimental Protocols and Methodologies

The following protocols are synthesized from established chemical literature and patents, providing a robust framework for laboratory-scale synthesis.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2][7]

Step 1: Synthesis of 5-(o-tolyl)-pentene (Alkenylbenzene Intermediate)

This initial alkylation step is critical for forming the linear precursor required for cyclization. The choice of an alkali metal catalyst is predicated on its ability to activate the benzylic position of o-xylene, facilitating the addition of butadiene.

-

Reactants & Catalyst:

-

o-Xylene (reagent grade, dried over molecular sieves)

-

Butadiene (gas or condensed liquid)

-

Alkali metal catalyst (e.g., Butyl Lithium (BuLi) in hexane)[5]

-

-

Protocol:

-

Reactor Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a thermocouple. Ensure the system is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: Charge the flask with dried o-xylene. The molar ratio of o-xylene to butadiene should be optimized, but a significant excess of o-xylene is often used to serve as both reactant and solvent.

-

Catalyst Addition: Slowly add the butyl lithium solution to the stirred o-xylene at room temperature.

-

Butadiene Introduction: Introduce butadiene gas into the reactor below the liquid surface. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Conditions: Heat the reaction mixture to approximately 170°C.[5] Maintain this temperature under constant stirring. The reaction progress can be monitored by withdrawing aliquots and analyzing them via Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reactor to room temperature. Carefully quench the reaction by the slow addition of water or a proton source. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The excess o-xylene can be removed by distillation. The resulting crude product is the 5-(o-tolyl)-pentene intermediate.

-

Step 2: Acid-Catalyzed Cyclization to this compound

This intramolecular Friedel-Crafts-type reaction transforms the linear pentenyl chain into the tetralin ring system. The use of a solid acid catalyst simplifies product purification and catalyst recovery.

-

Reactant & Catalyst:

-

Protocol:

-

Reactor Setup: Use a glass reactor equipped with a stirrer, heating mantle, and thermocouple.

-

Catalyst Bed: The reaction can be run in a batch mode by adding the catalyst directly to the alkenylbenzene or in a continuous flow system by passing the reactant over a packed bed of the catalyst.

-

Reaction Conditions: Heat the mixture of the alkenylbenzene and the acid catalyst to a temperature range of 70-140°C.[5] The optimal temperature will depend on the specific catalyst used.

-

Monitoring: Monitor the conversion of the alkenylbenzene and the formation of dimethyltetralin isomers by GC analysis.

-

Product Isolation:

-

Batch Process: After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

-

Flow Process: The product mixture is collected as it elutes from the catalyst bed.

-

-

Purification: The resulting product is a mixture of dimethyltetralin isomers. Fractional distillation under reduced pressure is the primary method for separating this compound from other isomers and byproducts.

-

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The following table summarizes key properties of this compound, which are crucial for its identification and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ | [1][3] |

| Molecular Weight | 160.26 g/mol | [1][3] |

| CAS Number | 21564-91-0 | [1][3] |

| Appearance | Liquid | [8] |

| Boiling Point | 245-249 °C (lit.) | [9] |

| Density | 0.956 g/mL at 25 °C (lit.) | [9] |

| Refractive Index (n20/D) | 1.539 (lit.) | [9] |

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the isomeric mixture and confirming the molecular weight (160.26 g/mol ) of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the specific substitution pattern of the 1,5-dimethyl arrangement.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic C-H stretching and bending vibrations of the alkyl and aromatic components.

Conclusion and Outlook

The synthesis of this compound from o-xylene and butadiene is a strategically important process, best achieved through a two-step pathway involving alkenylbenzene formation followed by acid-catalyzed cyclization. This method circumvents the high activation energy required for a direct Diels-Alder reaction with an aromatic ring. Careful control over reaction conditions and catalyst selection in each step is paramount for achieving high yield and selectivity. The protocols and data presented in this guide offer a validated foundation for researchers and developers working towards the synthesis of this valuable chemical intermediate and its downstream applications in high-performance materials.

References

-

US3781375A - Process for preparation of 1,5-dimethyl naphthalene and/or 1,6-dimethyl naphthalene and catalyst composition to be used for said process. Google Patents.

-

An In-depth Technical Guide to 1,5-Dimethylnaphthalene: Properties, Synthesis, and Analysis. Benchchem.

-

This compound 21564-91-0. Sigma-Aldrich.

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI.

-

Preparation of a dimethyltetralin - EP 0351074 A1. European Patent Office.

-

Diels-Alder Reaction. Utah Tech University.

-

Diels–Alder reaction. Wikipedia.

-

Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene. ACS Publications.

-

The Diels-Alder Reaction. Master Organic Chemistry.

-

This compound | CAS 21564-91-0. Santa Cruz Biotechnology.

-

1,5-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE. Seven Chongqing Chemdad Co.

-

This compound | C12H16 | CID 89516. PubChem.

-

This compound Formula - ECHEMI. ECHEMI.

- Diels-Alder Reaction. Unknown Source. (Link unavailable)

-

Mechanism of the Diels-Alder Reaction: Reactions of Butadiene with Ethylene and Cyanoethylenes. ElectronicsAndBooks.

-

Ch 10: Diels-Alder reaction. University of Calgary.

-

This compound 21564-91-0. Sigma-Aldrich.

-

This compound 21564-91-0. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C12H16 | CID 89516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 21564-91-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. echemi.com [echemi.com]

- 8. 1,5-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 1,5-二甲基-1,2,3,4-四氢萘 | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 1,5-Dimethyltetralin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyltetralin, also known as 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene, is a substituted tetralin derivative of significant interest in synthetic organic chemistry.[1][2][3] Its structural motif is a valuable building block in the development of various fine chemicals and pharmaceutical agents. Notably, it serves as a precursor in the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer utilized in the production of high-performance polymers.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol [2] |

| Boiling Point | 245-249 °C (lit.)[2] |

| Density | 0.956 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.539 (lit.)[2] |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available for the characterization of this compound.[1]

-

Mass Spectrometry: The mass spectrum of this compound provides key fragmentation patterns for its identification.[1]

Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and considerations. The primary methods include:

-

Intramolecular Cyclization of 5-(o-tolyl)-pentenes: A direct and efficient route involving an acid-catalyzed cyclization.

-

Friedel-Crafts Acylation of o-Xylene followed by Reduction: A classic approach to building the tetralin ring system through a tetralone intermediate.

-

Catalytic Hydrogenation of 1,5-Dimethylnaphthalene: A reduction method starting from the corresponding aromatic naphthalene derivative.

Intramolecular Cyclization of 5-(o-tolyl)-pentenes

This method stands out for its atom economy and directness in forming the this compound scaffold. The reaction involves the acid-catalyzed intramolecular electrophilic attack of an alkene on an aromatic ring.

Reaction Mechanism

The acid-catalyzed cyclization of 5-(o-tolyl)-pentene proceeds through a well-established carbocation mechanism. The key steps are:

-

Protonation of the Alkene: The acid catalyst protonates the double bond of the pentene side chain, leading to the formation of a secondary carbocation.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich ortho-xylene ring is attacked by the carbocation in an intramolecular fashion. This step is regioselective, favoring the formation of the six-membered ring of the tetralin system.

-

Deprotonation: A proton is eliminated from the aromatic ring to restore its aromaticity, yielding this compound.

Zeolites are often employed as catalysts in these transformations due to their ability to provide Brønsted acid sites and shape-selective environments, which can enhance the desired product's selectivity.[4][5]

Caption: Acid-catalyzed intramolecular cyclization of 5-(o-tolyl)-pentene.

Experimental Protocol: Zeolite-Catalyzed Cyclization

This protocol is based on general procedures for zeolite-catalyzed alkylations and cyclizations of aryl alkenes.[4][6]

Materials:

-

5-(o-tolyl)-pent-2-ene

-

Acidic zeolite catalyst (e.g., H-Beta or H-ZSM-5)

-

Anhydrous toluene (solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by heating under a vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with the activated zeolite catalyst (typically 5-10 wt% relative to the starting material) and anhydrous toluene.

-

Reaction Execution: A solution of 5-(o-tolyl)-pent-2-ene in anhydrous toluene is added to the flask. The reaction mixture is then heated to reflux with vigorous stirring under an inert atmosphere. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expected Yields and Selectivity:

Yields and selectivities can vary depending on the specific zeolite used, reaction temperature, and reaction time. Zeolites with appropriate pore sizes and acid site densities are crucial for maximizing the yield of the desired cyclized product while minimizing side reactions such as cracking or isomerization.[5][7][8]

Friedel-Crafts Acylation of o-Xylene followed by Reduction

This two-step sequence is a classic and versatile method for the synthesis of tetralin derivatives. It involves the formation of a tetralone intermediate, which is subsequently reduced to the corresponding tetralin.

Reaction Mechanism

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of o-xylene with a suitable dicarboxylic acid derivative, such as adipoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) proceeds via an electrophilic aromatic substitution mechanism.[9][10][11][12]

-

Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl chlorides of adipoyl chloride, facilitating the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich o-xylene ring attacks the acylium ion. The acylation occurs preferentially at the position para to one of the methyl groups due to steric and electronic effects.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Friedel-Crafts acylation at the other end of the carbon chain to form the six-membered ring of the tetralone.

-

Work-up: Aqueous work-up destroys the aluminum chloride complex and yields the 1,5-dimethyl-tetralone.

Caption: Friedel-Crafts acylation of o-xylene with adipoyl chloride.

Step 2: Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones to alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[13][14][15][16] The reaction is particularly effective for aryl ketones that are stable in strong acidic conditions. The mechanism is complex and thought to involve radical intermediates on the surface of the zinc.

Experimental Protocol

Step 1: Synthesis of 1,5-Dimethyl-4-tetralone [17][18][19]

Materials:

-

o-Xylene

-

Adipoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) (solvent)

-

Ice, concentrated hydrochloric acid

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride and dry solvent. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of adipoyl chloride and o-xylene in the same dry solvent is added dropwise to the stirred suspension of aluminum chloride.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to complete the reaction. The progress is monitored by TLC.

-

Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 1,5-dimethyl-4-tetralone is purified by vacuum distillation or crystallization.

Step 2: Clemmensen Reduction of 1,5-Dimethyl-4-tetralone [13][14][15][16]

Materials:

-

1,5-Dimethyl-4-tetralone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (co-solvent)

Procedure:

-

Preparation of Zinc Amalgam: Zinc amalgam is freshly prepared by treating zinc granules with a solution of mercuric chloride.

-

Reduction: The 1,5-dimethyl-4-tetralone, toluene, concentrated hydrochloric acid, and zinc amalgam are placed in a round-bottom flask fitted with a reflux condenser. The mixture is heated to a vigorous reflux with stirring. Additional portions of hydrochloric acid are added periodically during the reflux period.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water and a dilute sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed, and the resulting this compound is purified by vacuum distillation.

Catalytic Hydrogenation of 1,5-Dimethylnaphthalene

This approach involves the reduction of the more readily available 1,5-dimethylnaphthalene. The selective hydrogenation of one of the aromatic rings of naphthalene derivatives is a well-established industrial process.

Reaction Mechanism

Catalytic hydrogenation of naphthalenes to tetralins occurs in a stepwise manner on the surface of a heterogeneous catalyst.[20][21]

-

Adsorption: Both hydrogen and the 1,5-dimethylnaphthalene substrate are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel).

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to one of the aromatic rings of the naphthalene derivative. The hydrogenation of the first ring to yield the tetralin is generally faster and occurs under milder conditions than the hydrogenation of the second ring to form a decalin.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve high selectivity for the desired tetralin over the fully hydrogenated decalin.

Caption: Catalytic hydrogenation of 1,5-dimethylnaphthalene.

Experimental Protocol: Palladium-Catalyzed Hydrogenation

This protocol is based on general procedures for the selective hydrogenation of naphthalenes.[20][21]

Materials:

-

1,5-Dimethylnaphthalene

-

Palladium on carbon (Pd/C, typically 5-10%)

-

Ethanol or acetic acid (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: A solution of 1,5-dimethylnaphthalene in a suitable solvent is placed in a hydrogenation vessel (e.g., a Parr shaker or a high-pressure autoclave). The Pd/C catalyst is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (typically 3-10 atm). The mixture is then stirred or shaken vigorously at room temperature or with gentle heating. The reaction is monitored by observing the uptake of hydrogen.

-

Work-up: Once the theoretical amount of hydrogen has been consumed or the reaction has ceased, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Catalyst Comparison and Selectivity

The choice of catalyst significantly impacts the efficiency and selectivity of the hydrogenation.

| Catalyst | Typical Conditions | Selectivity for Tetralin | Comments |

| Pd/C | 25-80 °C, 3-10 atm H₂ | High | Generally shows good selectivity for the partial hydrogenation to tetralins.[20][21] |

| PtO₂ (Adam's catalyst) | Room temperature, 1-3 atm H₂ | Good to Moderate | Can lead to over-hydrogenation to decalins if the reaction is not carefully monitored. |

| Raney Nickel | 50-150 °C, 50-100 atm H₂ | Moderate to Low | More vigorous conditions are typically required, which can lead to lower selectivity. |

| NiMo/Al₂O₃ | 250-350 °C, 30-50 atm H₂ | Good | Often used in industrial hydrotreating processes; can provide good selectivity.[20][21] |

Industrial Context: The BP Amoco Process

It is noteworthy that 1,5-dimethylnaphthalene, the starting material for the hydrogenation route, is an important intermediate in the BP Amoco process for the production of 2,6-dimethylnaphthalene (2,6-DMN).[22][23][24] In this process, 1,5-DMN is isomerized to a mixture of dimethylnaphthalenes from which the desired 2,6-DMN is separated. This industrial context underscores the availability of 1,5-dimethylnaphthalene as a potential starting material for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The intramolecular cyclization of 5-(o-tolyl)-pentenes offers a direct and atom-economical route, particularly with the use of shape-selective zeolite catalysts. The Friedel-Crafts acylation followed by reduction is a classic and reliable, albeit longer, synthetic sequence. Finally, the catalytic hydrogenation of 1,5-dimethylnaphthalene provides a viable option, especially given the industrial availability of the starting material. The choice of the most suitable method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

References

Sources

- 1. This compound | C12H16 | CID 89516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 21564-91-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaching enzymatic catalysis with zeolites or how to select one reaction mechanism competing with others - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digital.csic.es [digital.csic.es]

- 8. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Tetralone synthesis [organic-chemistry.org]

- 19. 1-Tetralone synthesis - chemicalbook [chemicalbook.com]

- 20. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]

- 24. nacatsoc.org [nacatsoc.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,5-Dimethyltetralin

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,5-Dimethyltetralin (C₁₂H₁₆). As a substituted tetralin, its structural features—a fused aromatic and cycloalkane ring system with alkyl substituents—give rise to a distinct and predictable mass spectrum. This document elucidates the primary fragmentation pathways, including benzylic cleavage and ring fragmentation via neutral loss, which are critical for its unequivocal identification in complex matrices. We will explore the mechanistic underpinnings of the formation of key fragment ions, present a detailed experimental protocol for data acquisition, and provide visual diagrams to clarify the fragmentation logic. This guide is intended to serve as an authoritative resource for scientists utilizing mass spectrometry for structural elucidation and impurity profiling in research and industrial settings.

Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Alkyl-Substituted Tetralins

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation. The resulting fragmentation pattern is a molecular fingerprint, providing rich structural information.[1] For a molecule like this compound, the fragmentation is not random; it is governed by fundamental chemical principles. The stability of the resulting fragment ions and neutral losses dictates the preferred pathways.

The structure of this compound contains two key features that direct its fragmentation:

-

An Aromatic Ring: This moiety readily stabilizes a positive charge, often leading to a prominent molecular ion peak.[2]

-

Two Methyl Substituents: The methyl group at the C1 position is benzylic, a position particularly susceptible to cleavage due to the resonance stabilization of the resulting cation.[3] The C5 methyl group is attached directly to the aromatic ring.

Understanding these structural elements allows for the logical interpretation of its mass spectrum.

The Mass Spectrum of this compound

Upon introduction into an EI source, this compound (molar mass ≈ 160.26 g/mol ) yields a characteristic spectrum dominated by a few major, structurally significant ions.[4] The molecular ion peak is clearly visible, confirming the compound's molecular weight.

Data Presentation: Major Ions and Their Significance

The quantitative data from the mass spectrum of this compound is summarized below. The relative intensity is normalized to the most abundant peak in the spectrum (the base peak).

| m/z (Mass-to-Charge Ratio) | Proposed Lost Fragment | Relative Intensity (%) | Proposed Ion Structure | Ion Type |

| 160 | None | ~60% | [C₁₂H₁₆]⁺• | Molecular Ion |

| 145 | •CH₃ (Methyl Radical) | 100% | [C₁₁H₁₃]⁺ | Base Peak / Benzylic Cation |

| 132 | C₂H₄ (Ethylene) | ~55% | [C₁₀H₁₂]⁺• | Radical Cation |

| 117 | •C₃H₇ (Propyl Radical) | ~30% | [C₉H₉]⁺ | Cation |

| 91 | C₅H₇• | ~15% | [C₇H₇]⁺ | Tropylium Ion |

Data interpreted from the NIST Mass Spectrum of 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene.[4]

Elucidation of Core Fragmentation Pathways

The formation of the major ions listed above can be rationalized through distinct, high-probability fragmentation mechanisms. These pathways are driven by the formation of stable carbocations and the expulsion of small, stable neutral molecules or radicals.

Formation of the Molecular Ion (m/z 160)

The process begins with the bombardment of the neutral this compound molecule by a high-energy electron (typically 70 eV). This ejects one electron from the molecule, most likely from the π-system of the aromatic ring, to generate the molecular ion, M⁺•, at m/z 160 .

[C₁₂H₁₆ + e⁻ → [C₁₂H₁₆]⁺• + 2e⁻]

The presence of the stable aromatic ring ensures that a significant population of these molecular ions survives without immediate fragmentation, resulting in a relatively intense M⁺• peak.[2]

Benzylic Cleavage: The Formation of the Base Peak (m/z 145)

The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) from the C1 position. This is a classic example of benzylic cleavage, also known as α-cleavage relative to the aromatic ring.

Causality: The driving force for this cleavage is the formation of a highly stable secondary benzylic carbocation. The positive charge on this resulting ion is delocalized across the adjacent aromatic ring, significantly lowering its energy. This stability ensures that the ion at m/z 145 is the most abundant fragment observed, making it the base peak of the spectrum.[3]

Caption: Benzylic cleavage leading to the stable m/z 145 ion.

Ring Fragmentation: Loss of Ethylene (m/z 132)

Another major fragment appears at m/z 132 , corresponding to a loss of 28 Da from the molecular ion. This mass loss is characteristic of the expulsion of a neutral ethylene molecule (C₂H₄). This process involves the cleavage of the saturated ring portion of the tetralin structure. While the exact mechanism can be complex and involve hydrogen rearrangements, a plausible pathway involves the cleavage of the C-C bonds at the C1-C2 and C4-C4a positions, followed by rearrangement to expel ethylene.

Causality: The expulsion of a small, stable, neutral molecule like ethylene is an entropically favored process in mass spectrometry.[5] The resulting radical cation at m/z 132 retains the stable aromatic portion of the molecule.

Caption: Ring fragmentation via neutral loss of ethylene to form m/z 132.

Minor Fragmentation Pathways

-

Formation of m/z 117: The peak at m/z 117 arises from the loss of a propyl radical (•C₃H₇, 43 Da) from the molecular ion or the loss of a methyl group from the m/z 132 fragment. This indicates a more extensive cleavage of the aliphatic ring.

-

Formation of Tropylium Ion (m/z 91): While a minor peak, the ion at m/z 91 is highly characteristic of compounds containing a benzyl group. It is formed via rearrangement of an alkylbenzene fragment to the exceptionally stable seven-membered tropylium cation ([C₇H₇]⁺). This ion can be formed from further fragmentation of the m/z 145 or m/z 132 ions.

-

Retro-Diels-Alder (RDA) Reaction: The tetralin core is structurally amenable to a retro-Diels-Alder reaction, which would involve the cleavage of the saturated ring to produce a diene and a dienophile. For this compound, this could result in the loss of propene (42 Da) to yield an ion at m/z 118. However, the low intensity of the m/z 118 peak in the spectrum indicates that RDA is a minor fragmentation pathway compared to benzylic cleavage and ethylene loss.

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a self-validating system for acquiring the mass spectrum of this compound. The gas chromatography (GC) step ensures the separation of the analyte from any impurities, validating that the resulting mass spectrum is from a pure compound.

Objective: To obtain a clean, reproducible electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent (e.g., Dichloromethane or Hexane).

-

GC Method Configuration:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Configuration:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

-

Data Acquisition & Analysis:

-

Inject the sample and start the acquisition.

-

Once the run is complete, identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Compare the acquired spectrum against a reference library (e.g., NIST) to confirm identity and analyze the fragmentation pattern.

-

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear and interpretable fragmentation pattern. The key diagnostic ions are the molecular ion at m/z 160 , the base peak at m/z 145 resulting from a highly favorable benzylic cleavage, and a significant fragment at m/z 132 from the neutral loss of ethylene. These primary fragmentation pathways provide a robust fingerprint for the positive identification of this compound and serve as a model for predicting the fragmentation of other substituted tetralin derivatives. This guide provides the foundational knowledge for researchers to confidently interpret such mass spectra in their analytical work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Kaur, J., et al. (2021). Schematic diagram of the retro Diels–Alder (RDA) fragmentation. ResearchGate. Retrieved from [Link]

-

Avilés, M. D. C., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Note: This is a foundational textbook, no direct link available, but it is a standard reference in the field).

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

- Sparkman, O. D., & Penton, Z. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. (Note: Foundational textbook, no direct link available).

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1,5-Dimethyltetralin in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1,5-Dimethyltetralin, a key intermediate in various chemical syntheses.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in common organic solvents.

Introduction to this compound and its Physicochemical Profile

This compound, also known as 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene, is an ortho-fused bicyclic hydrocarbon.[3][4] Its molecular structure, consisting of a tetralin core with two methyl group substitutions, dictates its physical and chemical properties. Understanding its solubility is paramount for its application in synthesis, purification, and formulation development.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.26 g/mol | |

| Density | 0.928 - 0.956 g/mL at 25°C | [1][5] |

| Boiling Point | 239 - 249 °C | [2][3][5] |

| LogP | 3.43 - 4.0 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

The high LogP value and the absence of hydrogen bond donors or acceptors clearly indicate that this compound is a non-polar, hydrophobic (lipophilic) compound.[1] This is the foundational principle governing its solubility.

Theoretical Principles of Solubility: A "Like Dissolves Like" Paradigm

The solubility of a solute in a solvent is governed by the intermolecular interactions between them.[6][7][8] The adage "like dissolves like" is a fundamental concept in chemistry that aptly predicts solubility behavior.[8][9]

-

Polar Solvents vs. Non-polar Solutes: Polar solvents, such as water, have molecules with significant dipole moments and can form strong hydrogen bonds.[6][9] Non-polar molecules, like this compound, lack these features. The strong cohesive forces within polar solvents exclude non-polar molecules, leading to poor solubility.

-

Non-polar Solvents vs. Non-polar Solutes: Non-polar solvents are characterized by weak van der Waals forces.[10] Non-polar solutes can readily interact with these solvents, as the energy required to break the solvent-solvent and solute-solute interactions is balanced by the energy released from the formation of solute-solvent interactions.[10]

Based on these principles, this compound is expected to exhibit high solubility in non-polar organic solvents and poor solubility in polar solvents.

Solvent Classification and Expected Solubility of this compound:

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Non-polar | Hexane, Toluene, Diethyl ether, Chloroform | High | Similar non-polar nature and reliance on van der Waals forces for interaction.[9][10] |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to Low | Possess dipole moments but cannot donate hydrogen bonds. Some interaction is possible, but the polarity difference will limit solubility.[9] |

| Polar Protic | Water, Ethanol, Methanol | Very Low / Insoluble | Significant difference in polarity and strong hydrogen bonding network in the solvent excludes the non-polar solute.[6][9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical principles provide a strong predictive framework, empirical determination of solubility is crucial for accurate quantitative data. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Constant temperature shaker or water bath

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount is not critical, but there must be undissolved solid present after equilibration.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath. A standard temperature is 25°C.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully draw an aliquot of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample by GC or HPLC.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Considerations

This compound may cause skin, eye, and respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Always consult the Safety Data Sheet (SDS) before handling any chemicals.[11][12]

Conclusion

The solubility of this compound is dictated by its non-polar, hydrophobic nature. It is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents. While theoretical principles provide a strong predictive foundation, precise solubility data for specific applications must be determined empirically. The detailed protocol provided in this guide offers a robust methodology for researchers to obtain accurate and reliable solubility measurements, facilitating the effective use of this compound in research and development.

References

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

Solvent - Wikipedia. (n.d.). Retrieved from [Link]

-

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

-

Lesson Explainer: Polar and Nonpolar Solvents | Nagwa. (n.d.). Retrieved from [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

This compound | C12H16 | CID 89516 - PubChem. (n.d.). Retrieved from [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (1988, December 31). OSTI.GOV. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound 21564-91-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H16 | CID 89516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solvent - Wikipedia [en.wikipedia.org]

- 10. nagwa.com [nagwa.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Catalytic Dehydrogenation of 1,5-Dimethyltetralin to 1,5-Dimethylnaphthalene

Introduction: The Strategic Importance of 1,5-Dimethylnaphthalene

1,5-Dimethylnaphthalene (1,5-DMN) is an aromatic hydrocarbon of significant interest in the fields of polymer science and chemical synthesis. As a specific isomer of dimethylnaphthalene (DMN), it serves as a valuable precursor for the synthesis of 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a key monomer in the production of high-performance polymers such as poly(ethylene naphthalate) (PEN).[1][2][3] PEN exhibits superior thermal and mechanical properties compared to conventional polyesters, making it ideal for applications in advanced films, fibers, and containers.[3]

A robust and efficient method for producing specific DMN isomers is the catalytic dehydrogenation of their corresponding dimethyltetralin precursors.[1][2] This application note provides a comprehensive, in-depth guide for the gas-phase catalytic dehydrogenation of 1,5-dimethyltetralin to 1,5-dimethylnaphthalene. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking a reliable and scalable laboratory method for this transformation.

Foundational Principles: The Chemistry of Catalytic Dehydrogenation

The conversion of a naphthenic hydrocarbon like this compound into its aromatic counterpart, 1,5-dimethylnaphthalene, is an endothermic elimination reaction.[4][5][6] This process involves the removal of two molecules of hydrogen (H₂) and is critically dependent on a heterogeneous catalyst to lower the activation energy.

The Role of the Catalyst: The reaction is typically performed over supported noble metal catalysts, such as platinum or palladium, or chromia-based catalysts.[4][7][8] Platinum-based catalysts are particularly effective as they exhibit high activity for activating C-H bonds while demonstrating lower activity for the undesired side reaction of C-C bond cleavage (hydrogenolysis).[8] The catalyst provides active sites where the this compound molecule adsorbs, facilitating the sequential cleavage of C-H bonds and the subsequent desorption of hydrogen gas and the 1,5-dimethylnaphthalene product.

Reaction Thermodynamics and Conditions: Due to the endothermic nature of dehydrogenation, the reaction equilibrium is favored at high temperatures and lower pressures.[8] A typical temperature range for the gas-phase dehydrogenation of dimethyltetralins is 300-450°C.[7] The selection of the precise temperature is a critical parameter that balances reaction rate and catalyst stability against potential side reactions like thermal cracking or isomerization.

Caption: Reaction pathway for the dehydrogenation of this compound.

Comprehensive Experimental Protocol: Gas-Phase Dehydrogenation

This protocol details a continuous-flow, gas-phase methodology, which offers excellent control over reaction parameters and facilitates product collection.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| This compound | C₁₂H₁₆ | 160.26 | 21564-91-0 | Reactant, liquid.[9] |

| 1,5-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 571-61-9 | Target product, solid.[1][10] |

| Chromia-Alumina Catalyst | Cr₂O₃-Al₂O₃ | Varies | N/A | Preferred catalyst for high selectivity.[7] |

| Alternative: Platinum on Carbon | Pt/C (5 wt%) | Varies | 7440-06-4 (Pt) | Effective alternative catalyst.[11] |

| Nitrogen (High Purity) | N₂ | 28.01 | 7727-37-9 | Inert carrier gas. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent for analysis. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Required Equipment

-

Fixed-bed continuous flow reactor (Quartz or Stainless Steel tube)

-

High-temperature tube furnace with a programmable controller

-

Mass flow controllers for precise gas delivery

-

High-performance liquid pump (e.g., HPLC pump) for reactant feed

-

Vaporizer unit (heated zone upstream of the reactor)

-

Condenser and gas-liquid separator system

-

Product collection flask (chilled)

-

Standard laboratory glassware and rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for catalytic dehydrogenation.

Step-by-Step Reaction Procedure

-

Catalyst Packing: Carefully pack approximately 100 g of the chromia-alumina catalyst into the central heated zone of the quartz reactor tube. Use quartz wool plugs to secure the catalyst bed in place.

-

System Assembly: Assemble the packed reactor within the tube furnace. Connect the gas lines, reactant feed line, and the downstream condenser and collection system. Perform a thorough leak check of all connections.

-

Inert Gas Purge: Purge the entire system with high-purity nitrogen at a flow rate of 100 mL/min for at least 30 minutes. This is a critical step to remove all oxygen, which could lead to unwanted oxidation side reactions and harm the catalyst at high temperatures.

-

Heating: While maintaining the nitrogen flow, begin heating the furnace to the target reaction temperature of 410°C.[7] Allow the temperature to stabilize.

-

Reaction Initiation: Once the reactor is at a stable temperature, begin feeding the this compound into the vaporizer unit at a controlled rate (e.g., 50 g/hr) using the liquid pump.[7] The vaporized reactant will mix with the nitrogen carrier gas before entering the catalyst bed.

-

Product Collection: The gaseous stream exiting the reactor passes through the condenser (chilled with a coolant mixture) and into the gas-liquid separator. The liquid product condenses and is collected in a chilled flask. Non-condensable gases (excess N₂ and produced H₂) are safely vented.

-

Steady State Operation: Continue the reaction under these steady-state conditions for the desired duration. It is advisable to collect samples periodically for analysis to monitor conversion and selectivity over time. A reaction run of several hours is typical to assess catalyst stability.[7]

Product Work-up and Purification

-

Combine the collected liquid fractions.

-

Dry the crude product over anhydrous sodium sulfate to remove any condensed water.

-

Filter to remove the drying agent.

-

The crude product, now a mixture of 1,5-dimethylnaphthalene, unreacted this compound, and minor byproducts, can be purified by fractional distillation under reduced pressure to isolate the higher-boiling 1,5-dimethylnaphthalene.

Data, Analysis, and Expected Outcomes

Typical Reaction Parameters & Performance

The following table summarizes representative reaction conditions and expected results based on established literature.[7]

| Parameter | Value | Rationale |

| Catalyst | Chromia-Alumina (13% Cr₂O₃) | Provides high conversion and excellent selectivity.[7] |

| Temperature | 410 °C | Optimal balance for reaction rate and minimizing side reactions.[7] |

| Reactant Feed Rate | 50 g/hr | Controls the Liquid Hourly Space Velocity (LHSV). |

| N₂ Carrier Gas Flow | 100 mL/min | Controls reactant partial pressure and residence time. |

| Expected Conversion | >95% | High efficiency of reactant transformation. |

| Expected Selectivity | >98% | Minimal formation of undesired byproducts. |

Analytical Protocol: GC-MS Analysis

Quantitative analysis of the product mixture is essential to determine the reaction's success. GC-MS is the preferred method.

-

Sample Preparation:

-

Prepare a stock solution of the crude product by dissolving a known mass in a known volume of dichloromethane.

-

Prepare a series of calibration standards of authentic 1,5-dimethylnaphthalene and this compound in dichloromethane across a range of expected concentrations.

-

-

GC-MS Method Parameters:

| Parameter | Setting |

| Column | DB-5ms or similar non-polar capillary column |

| Injector Temp. | 250 °C |

| Oven Program | Initial 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.[12] |

| Carrier Gas | Helium |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-350 |

-

Data Interpretation:

-

Identify the peaks for this compound (starting material) and 1,5-dimethylnaphthalene (product) by comparing their retention times and mass spectra to the prepared standards.

-

Conversion (%) is calculated based on the amount of starting material consumed:

-

Conversion % = ([Initial Moles of DMT] - [Final Moles of DMT]) / [Initial Moles of DMT] * 100

-

-

Selectivity (%) is calculated based on the amount of desired product formed relative to the amount of reactant consumed:

-

Selectivity % = [Moles of DMN Formed] / ([Initial Moles of DMT] - [Final Moles of DMT]) * 100

-

-

References

- Benchchem. Application Notes and Protocols for the Synthesis of 1,5-Dimethylnaphthalene.

- Benchchem. An In-depth Technical Guide to 1,5-Dimethylnaphthalene: Properties, Synthesis, and Analysis.

- Frontiers. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction.

- ResearchGate. Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process.

- Catalysis Science & Technology (RSC Publishing).

- Reaction Chemistry & Engineering (RSC Publishing).

- ResearchGate.

- Aaltodoc. Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/ Al2O3: Kinetic Modeling.

- Google Patents.

- Google Patents.

- MDPI.

- Google Patents. US3781375A - Process for preparation of 1,5-dimethyl naphthalene and/or 1,6-dimethyl naphthalene and catalyst composition to be used for said process.

- ResearchGate. Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers.

- The Royal Society of Chemistry.

- Chembase.cn. 1,5-dimethylnaphthalene - 571-61-9, C12H12, density, melting point, boiling point, structural formula, synthesis.

- University of Birmingham's Research Portal.

- Benchchem. Application Notes and Protocols for the Dehydrogenation of Dimethyltetralins to 1,6-Dimethylnaphthalene (1,6-DMN).

- The University of Oklahoma.

- Chevron Phillips Chemical Company.

- PMC - NIH.

- ResearchGate. (PDF)

- Taylor & Francis. Tetralin – Knowledge and References.

- Journal of the American Chemical Society. Catalytic Dehydrogenation of Tetralin and 1,2,3,4-Tetrahydro-naphthol-2 in the Liquid Phase.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- Catalysis Science & Technology (RSC Publishing).

- Journal of the American Chemical Society. Catalytic Dehydrogenation of Tetralin and 1,2,3,4-Tetrahydro-naphthol-2 in the Liquid Phase.

- MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.

- Sigma-Aldrich. This compound 21564-91-0.

- Tokyo University of Science.

- PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US3781375A - Process for preparation of 1,5-dimethyl naphthalene and/or 1,6-dimethyl naphthalene and catalyst composition to be used for said process - Google Patents [patents.google.com]

- 8. ou.edu [ou.edu]

- 9. 1,5-二甲基-1,2,3,4-四氢萘 | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]

Application Notes & Protocols: Catalytic Dehydrogenation of 1,5-Dimethyltetralin to 1,5-Dimethylnaphthalene Using Pt/C Catalyst

Introduction and Scientific Overview

The catalytic dehydrogenation of tetralin derivatives is a cornerstone of synthetic chemistry, providing a direct pathway to valuable naphthalene compounds. 1,5-Dimethyltetralin serves as a key precursor in the synthesis of 1,5-dimethylnaphthalene, an important intermediate for specialized polymers and fine chemicals.[1][2][3] For instance, dimethylnaphthalenes are foundational for producing high-performance materials like polyethylene naphthalate (PEN) polymers.[4] This document provides a comprehensive guide to performing the aromatization of this compound using a platinum-on-carbon (Pt/C) catalyst, a method prized for its efficiency and selectivity.

Platinum-on-carbon is a heterogeneous catalyst renowned for its exceptional activity in hydrogenation and dehydrogenation reactions.[5][6] In this application, the finely dispersed platinum nanoparticles on the high-surface-area carbon support provide active sites for the endothermic dehydrogenation process.[7][8] The reaction involves the removal of two molecules of hydrogen (H₂) from the saturated ring of the this compound core, resulting in the formation of the aromatic 1,5-Dimethylnaphthalene. The choice of Pt/C is predicated on its ability to effectively cleave carbon-hydrogen bonds at elevated temperatures while minimizing undesirable side reactions.[5][7]

Reaction Mechanism and Key Parameters

The dehydrogenation of this compound on a Pt/C catalyst is a surface-mediated reaction. The process can be conceptualized through the following key stages:

-

Adsorption: The this compound molecule adsorbs onto the active platinum sites on the carbon support.

-

Dehydrogenation: A stepwise removal of hydrogen atoms from the alicyclic ring occurs, facilitated by the catalytic platinum surface. This is the rate-determining phase of the reaction.

-

Desorption: The final product, 1,5-Dimethylnaphthalene, and hydrogen gas desorb from the catalyst surface, freeing the active sites for subsequent cycles.

This transformation is an equilibrium-limited, endothermic process. According to Le Chatelier's principle, elevated temperatures and the efficient removal of the hydrogen byproduct will shift the equilibrium toward the desired aromatic product.

Core Factors Influencing Reaction Success:

-

Temperature: As an endothermic reaction, higher temperatures (typically 250-450°C) are required to achieve favorable conversion rates.[1][9] However, excessively high temperatures can promote thermal cracking and other side reactions, reducing selectivity.

-

Catalyst: Platinum on carbon is highly effective. Palladium (Pd) on carbon is also a common catalyst for dehydrogenation, with studies suggesting that Pt may be more effective for the initial dehydrogenation steps, while Pd can be more facile for the final aromatization.[8]

-

Reaction Phase: The reaction can be conducted in either the gas or liquid phase.

-

Pressure: The reaction is often run at or near atmospheric pressure. The removal of hydrogen gas as it is formed is crucial to drive the reaction forward.[10]

Caption: Reaction pathway for the dehydrogenation of this compound.

Experimental Protocols

This section provides detailed methodologies for both gas-phase and liquid-phase dehydrogenation.

Protocol 1: Gas-Phase Catalytic Dehydrogenation (Continuous Flow)

This protocol is designed for a continuous-flow system, ideal for steady-state operation and scalability.

Materials:

-

This compound (reactant)

-

5% Platinum on activated carbon (Pt/C) catalyst

-

High-purity nitrogen (N₂) or argon (Ar) as a carrier gas

-

High-purity hydrogen (H₂) for catalyst activation

Equipment:

-

Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

-

Tube furnace with a programmable temperature controller

-

Mass flow controllers for precise gas handling

-

High-performance liquid chromatography (HPLC) pump for reactant feed

-

Vaporizer unit

-

Condenser and gas-liquid separator

-

Product collection flask

Caption: Workflow for the continuous gas-phase experimental setup.

Procedure:

-

Catalyst Packing: Carefully pack a known quantity (e.g., 1.0 - 5.0 g) of the 5% Pt/C catalyst into the center of the reactor tube. Secure the catalyst bed with plugs of quartz wool on both ends.

-

Catalyst Activation (Reduction):

-

Assemble the reactor within the tube furnace.

-

Purge the entire system with an inert gas (e.g., nitrogen at 50-100 mL/min) for at least 30 minutes to eliminate any residual air.[9]

-

Switch the gas flow to hydrogen (H₂) at a rate of 50 mL/min.

-

Heat the furnace to 300°C at a ramp rate of 5°C/min and hold for 2-3 hours to ensure the platinum is fully reduced.[11]

-

Cool the reactor to the desired reaction temperature under a continued flow of inert gas.

-

-

Dehydrogenation Reaction:

-

Set the furnace to the target reaction temperature (see table below).

-

Maintain a continuous flow of inert carrier gas (e.g., 30-50 mL/min).

-

Using the HPLC pump, introduce the liquid this compound into the vaporizer section upstream of the reactor at a controlled flow rate.

-

The resulting gaseous mixture of the reactant and carrier gas is passed through the heated catalyst bed.

-

-

Product Collection:

-

The stream exiting the reactor is passed through a condenser (cooled with chilled water) to liquefy the products.

-

The condensed liquid is collected in a gas-liquid separator, while non-condensable gases (H₂ and carrier gas) are safely vented to a fume hood.[9]

-

Table 1: Typical Gas-Phase Reaction Parameters

| Parameter | Typical Range | Rationale |

| Reaction Temperature | 300 - 450 °C | Balances reaction rate and selectivity; higher temps favor dehydrogenation but risk side reactions.[1] |

| Catalyst | 5% Pt/C | Standard loading providing sufficient active sites. |

| Reactant Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time of the reactant over the catalyst bed. |

| Carrier Gas Flow | 30 - 100 mL/min | Dilutes the reactant and helps carry the product stream. |

| Pressure | Atmospheric | Simplifies equipment setup; higher pressures are generally not required. |

Protocol 2: Liquid-Phase Dehydrogenation (Batch Process)

This protocol is suitable for smaller-scale laboratory synthesis and mechanistic studies.

Materials:

-

This compound (reactant)

-

5% or 10% Platinum on activated carbon (Pt/C) catalyst

-

High-boiling inert solvent (e.g., decalin, diphenyl ether)

-

High-purity nitrogen (N₂) or argon (Ar)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Thermometer or thermocouple

-

Inert gas inlet/outlet (bubbler)

Procedure:

-

Reactor Setup: Assemble the glassware and ensure it is completely dry. The setup should be under a positive pressure of inert gas.

-

Charging Reactants: To the flask, add the this compound, the solvent, and a magnetic stir bar.

-

Catalyst Addition: Under a strong flow of inert gas, carefully add the Pt/C catalyst. The catalyst should be added to the cool reaction mixture to minimize risks.

-

System Purge: Seal the flask and gently purge the headspace with inert gas for 15-20 minutes to remove all oxygen.

-

Reaction:

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., reflux).

-

The evolved hydrogen gas will exit through the condenser and bubbler. Ensure this is vented safely.

-

Monitor the reaction progress by taking small aliquots periodically for analysis (e.g., by GC-MS).

-

-

Work-up and Catalyst Removal:

-

Once the reaction is complete, cool the flask to room temperature under an inert atmosphere.

-

CRITICAL SAFETY STEP: The Pt/C catalyst is saturated with hydrogen and is pyrophoric.[12] It must be filtered carefully. Dilute the reaction mixture with a low-boiling point solvent (e.g., ethanol or ethyl acetate) to reduce viscosity. Filter the mixture through a pad of Celite®. Keep the filter cake wet with solvent at all times. Do not allow the catalyst to dry in the air.

-

The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.

-

Table 2: Typical Liquid-Phase Reaction Conditions

| Parameter | Typical Value | Rationale |

| Reaction Temperature | 180 - 250 °C | Dependent on the boiling point of the chosen solvent. |

| Catalyst Loading | 5 - 10 mol% Pt | A higher loading can increase the reaction rate. |

| Reaction Time | 4 - 24 hours | Varies based on temperature, catalyst loading, and desired conversion. |

| Solvent | Decalin, Diphenyl Ether | Must be inert and have a high boiling point to achieve necessary reaction temperatures. |

Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing the reaction mixture to determine conversion and selectivity.

Sample Preparation:

-

Prepare a stock solution of the crude reaction product by diluting a small, known amount in a suitable solvent like dichloromethane or hexane.

-

Create a series of calibration standards using authentic samples of this compound and 1,5-Dimethylnaphthalene.

Table 3: Example GC-MS Instrumentation Parameters

| Parameter | Setting |

| GC Column | HP-5ms or equivalent (non-polar) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C, Final Hold: 5 min |

| Carrier Gas | Helium |

| MS Ion Source Temp | 230 °C |

| Mass Range | m/z 40-350 |

Data Interpretation:

-

Conversion: Calculated by comparing the peak area of the starting material (this compound) before and after the reaction.

-

Selectivity: Calculated by comparing the peak area of the desired product (1,5-Dimethylnaphthalene) to the sum of all product peak areas.

Safety, Handling, and Troubleshooting

Chemical and Process Hazards:

-

Hydrogen Gas: Hydrogen is a byproduct of the reaction and is extremely flammable and can form explosive mixtures with air.[13][14] All dehydrogenation reactions must be conducted in a well-ventilated chemical fume hood. The system must be purged with an inert gas (N₂ or Ar) to remove all oxygen before heating and before opening the system to the atmosphere after the reaction.[12][15]

-

Pyrophoric Catalyst: The reduced Pt/C catalyst, particularly when dry, can ignite spontaneously upon exposure to air.[12] This is a significant fire hazard.

-

Safe Handling: Always handle the catalyst in an inert atmosphere or as a wet slurry.[12] When filtering, ensure the catalyst cake remains wet with solvent until it can be safely quenched or stored.

-

-

High Temperatures and Pressure: Gas-phase reactions can involve high temperatures. Ensure all equipment is rated for the intended operating conditions. High-pressure reactions should always be performed behind a blast shield.[12][14]

Table 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete catalyst activation. 2. Reaction temperature is too low. 3. Catalyst poisoning (e.g., by sulfur compounds). 4. Insufficient catalyst loading. | 1. Repeat the catalyst reduction step, ensuring pure H₂ is used. 2. Increase the reaction temperature in increments. 3. Use higher purity starting materials. 4. Increase the amount of Pt/C catalyst. |

| Low Selectivity (Byproducts) | 1. Reaction temperature is too high, causing cracking. 2. Long residence time/reaction time. | 1. Lower the reaction temperature. 2. Increase the reactant flow rate (gas-phase) or shorten the reaction time (liquid-phase). |

| Catalyst Deactivation | 1. Coke formation on the catalyst surface. 2. Sintering of platinum nanoparticles at very high temperatures. | 1. The catalyst may need to be regenerated via controlled oxidation (calcination) followed by re-reduction. 2. Operate at the lower end of the effective temperature range. |

References

- Process for preparation of 1,5-dimethyl naphthalene and/or 1,6-dimethyl naphthalene and catalyst composition to be used for said process.

- Precautions for the safety of c

- De-risking hydrogen

- Dehydrogenation of tetralin on Pd/C and Te-Pd/C catalysts in the liquid-film state under distillation conditions.

- HYDROGENATION EXPLOSION. Stanford Environmental Health & Safety.

- Hazards associated with laboratory scale hydrogen

- SAFETY PRECAUTION Safety Precaution of Hydrogen.

- Application Note: Catalytic Dehydrogenation of Dimethyltetralins to Dimethylnaphthalenes. Benchchem.

- THE ROLE OF THE CATALYST IN THE AROMATIZATION PROCESS OF PARAFFIN FRACTIONS

- Application Notes and Protocols for the Dehydrogenation of Dimethyltetralins to 1,6-Dimethylnaphthalene (1,6-DMN). Benchchem.